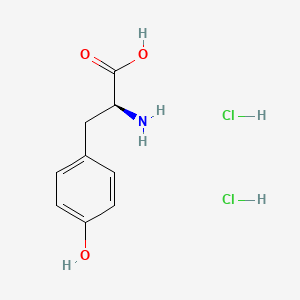
Sulfiram-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfiram-d10 is a deuterated form of sulfiram, a compound known for its use in the treatment of alcoholism and cocaine addiction. It is a stable isotopic labeled form of sulfiram, which means it contains deuterium atoms instead of hydrogen atoms. This modification makes it useful in various scientific research applications, particularly in the fields of pharmaceuticals, environmental studies, and analytical chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfiram-d10 involves the incorporation of deuterium into the sulfiram molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of a deuterated base and a deuterated solvent to ensure the incorporation of deuterium atoms into the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and solvents, along with optimized reaction conditions to maximize yield and purity. The final product is then purified using standard techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfiram-d10 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives. These products are often used as intermediates in further chemical synthesis or as final products in various applications
Eigenschaften
CAS-Nummer |
1346603-19-7 |
|---|---|
Molekularformel |
C10H20N2S3 |
Molekulargewicht |
274.525 |
IUPAC-Name |
bis(1,1,2,2,2-pentadeuterioethyl)carbamothioyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C10H20N2S3/c1-5-11(6-2)9(13)15-10(14)12(7-3)8-4/h5-8H2,1-4H3/i1D3,2D3,5D2,6D2 |
InChI-Schlüssel |
CTPKSRZFJSJGML-JKSUIMTKSA-N |
SMILES |
CCN(CC)C(=S)SC(=S)N(CC)CC |
Synonyme |
N,N,N’,N’-(Tetraethyl-d10)thiodicarbonic Diamide; Bis(diethylthiocarbamoyl)-_x000B_sulfide-d10; Tetraethylthiuram Monosulfide-d10; Bis(N,N-diethylthiocarbamoyl)_x000B_sulfide-d10; Bis(diethylthiocarbamoyl)sulfide-d10; Bis(diethylthiocarbamyl)sulfide-d10; Diethyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Dichloroacetyl)phenyl]-4-methylbenzamide](/img/structure/B585258.png)


![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B585265.png)
![3-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B585266.png)
![(3R,4S,5S,6R,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione](/img/structure/B585267.png)



![(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B585275.png)


